PF-4191834 vs. Zileuton: Potency Comparison in 5-LOX Enzyme Inhibition
PF-4191834 exhibits substantially greater potency against 5-LOX compared to zileuton, the only FDA-approved 5-LOX inhibitor. In enzyme assays using recombinant human 5-LOX, PF-4191834 achieves an IC50 of 229 ± 20 nM, whereas zileuton demonstrates an IC50 of approximately 13.58 µM in comparable 5-LOX inhibition assays [1]. The NCATS Inxight database further notes that PF-4191834 has "improved potency compared with its predecessor CJ-13610 and of zileuton" [2].
| Evidence Dimension | 5-LOX enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 229 ± 20 nM |
| Comparator Or Baseline | Zileuton: 13.58 µM (13,580 nM) |
| Quantified Difference | ~59-fold greater potency for PF-4191834 |
| Conditions | Recombinant human 5-LOX enzyme assay (PF-4191834: fluorescence-based assay; Zileuton: 5-LOX inhibition assay) |
Why This Matters
For researchers requiring potent 5-LOX inhibition at lower compound concentrations — minimizing potential off-target effects or solubility limitations in cell culture — PF-4191834 offers a ~59-fold potency advantage over zileuton.
- [1] Masferrer JL, et al. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain. J Pharmacol Exp Ther. 2010 Jul;334(1):294-301; and Table 1, Zileuton IC50 = 13.58 µM from independent 5-LOX assay. View Source
- [2] NCATS Inxight Drugs. PF-4191834. View Source
